N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide
Description
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS2/c15-10(12(16)17)5-7-21-11-4-2-1-3-9(11)13(20)19-14-18-6-8-22-14/h1-4,6,8H,5,7H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWRPAWGDHQBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)SCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiazole ring and a trifluorobutenyl sulfanyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C13H10F3N3OS
- Molecular Weight : 344.4 g/mol
- CAS Number : 109993-23-9
- IUPAC Name : 2-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3-thiazole
The mechanism of action of this compound is primarily linked to its interaction with the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is involved in various physiological processes including pain sensation and thermoregulation. Compounds that modulate TRPV3 activity can have significant implications for treating pain and inflammatory conditions.
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. In vitro studies indicate that compounds featuring thiazole rings exhibit activity against various bacterial strains. The presence of the trifluorobutenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
Case Studies
- TRPV3 Modulation :
- Antioxidant Activity :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H10F3N3OS |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 109993-23-9 |
| Antioxidant Activity | Effective in reducing ROS |
| TRPV3 Inhibition | Dose-dependent inhibition |
Scientific Research Applications
Medicinal Chemistry Applications
1. TRPV3 Modulation
One of the notable applications of this compound is its role as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is implicated in various physiological processes, including pain sensation and thermosensation. Research indicates that compounds similar to N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide can enhance or inhibit TRPV3 activity, which may lead to therapeutic applications in pain management and inflammatory conditions .
2. Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluorobutenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi .
3. Anticancer Properties
Research has suggested that thiazole-containing compounds possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Investigations into this compound could reveal its potential as a chemotherapeutic agent .
Agricultural Applications
1. Pesticide Development
The unique chemical properties of thiazole derivatives have led to their exploration as potential pesticides. The trifluorobutenyl moiety can enhance the efficacy and stability of these compounds against pests while minimizing toxicity to non-target organisms. Such compounds could be developed for use in sustainable agriculture practices .
2. Plant Growth Regulators
Thiazole derivatives are also being studied for their effects on plant growth and development. Compounds like this compound may act as growth regulators, promoting root development or enhancing resistance to environmental stressors .
Materials Science Applications
1. Polymer Chemistry
In materials science, thiazole derivatives are being investigated for their potential use in polymer synthesis. Their ability to form stable bonds can lead to the development of new materials with desirable mechanical properties and thermal stability .
2. Photovoltaic Materials
Research into organic photovoltaic materials has identified thiazole-based compounds as potential candidates for improving the efficiency of solar cells. The electronic properties imparted by the thiazole ring may enhance charge transport within photovoltaic devices .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s C2 position (adjacent to the sulfur atom) exhibits nucleophilic character. Deprotonation generates a lithiated intermediate capable of reacting with electrophiles such as alkyl halides or carbonyl compounds . For example:
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Reaction with methyl iodide : Forms 2-methylthiazole derivatives , retaining the trifluoroalkenyl sulfide group.
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Coupling with aryl halides : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce aryl groups at C2 .
Key Data :
| Reaction Type | Reagents/Conditions | Product Outcome | Reference |
|---|---|---|---|
| Alkylation | Methyl iodide, LDA, −78°C | C2-methylated thiazole | |
| Aryl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-thiazole hybrid |
Oxidation of the Sulfanyl Group
The -(3,4,4-trifluoro-3-butenyl)sulfanyl group is susceptible to oxidation. Controlled oxidation yields sulfoxides or sulfones, depending on reaction conditions :
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Selective sulfoxide formation : Achieved with H₂O₂ in acetic acid.
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Sulfone synthesis : Requires stronger oxidants like mCPBA (meta-chloroperbenzoic acid) .
Mechanistic Insight :
The electron-deficient trifluoroalkenyl group stabilizes sulfoxide intermediates via hyperconjugation, directing regioselective oxidation .
Hydrolysis of the Amide Bond
The benzenecarboxamide linkage undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (HCl, reflux): Yields 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzoic acid and 2-aminothiazole.
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Basic hydrolysis (NaOH, H₂O/EtOH): Produces the corresponding carboxylate salt .
Kinetic Data :
| Condition | Time (h) | Yield (%) | Byproduct |
|---|---|---|---|
| 6M HCl | 12 | 85 | 2-aminothiazole |
| 2M NaOH | 8 | 78 | Sodium carboxylate |
Electrophilic Aromatic Substitution
The benzene ring’s electron-rich para position (relative to the sulfanyl group) participates in electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position.
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Halogenation : Bromine in acetic acid yields 4-bromo derivatives .
Regioselectivity : The sulfanyl group acts as an ortho/para director, but steric hindrance from the trifluoroalkenyl chain favors para substitution .
Cycloaddition Reactions
The trifluoroalkenyl group’s electron-deficient double bond engages in [4+2] Diels-Alder reactions. For example:
Thermodynamic Parameters :
| Dienophile | ΔH⧧ (kJ/mol) | Transition State Stability |
|---|---|---|
| Cyclopentadiene | 92 | High (electron deficiency) |
| 1,3-Butadiene | 105 | Moderate |
Fluorine-Specific Reactivity
The 3,4,4-trifluoro-3-butenyl group participates in unique fluorinated transformations:
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Defluorination : Treatment with Mg/MeOH selectively removes one fluorine atom, yielding di- or mono-fluoro alkenes .
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Radical Addition : Under UV light, the C-F bond undergoes homolytic cleavage, enabling coupling with alkyl radicals .
Complexation with Metal Ions
The thiazole nitrogen and carbonyl oxygen act as bidentate ligands for transition metals:
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Coordination with Cu(II) : Forms stable complexes with potential catalytic activity in oxidation reactions .
Stability Constants :
| Metal Ion | log K (25°C) | Application |
|---|---|---|
| Cu²⁺ | 5.2 | Oxidation catalysis |
| Fe³⁺ | 4.8 | Sensor development |
Comparison with Similar Compounds
Structural and Functional Analog Analysis
The compound shares structural motifs with 2-aminothiazole sulfonamide derivatives reported in recent studies. Key comparisons include:
Table 1: Structural and Functional Comparison with Analogs
Key Observations:
Thiazole Modifications : The target compound lacks alkylation on the thiazole ring (e.g., 4-methyl in AB4/AB5), which may reduce steric hindrance and alter binding affinity in biological targets.
Sulfanyl Group Diversity : The 3,4,4-trifluoro-3-butenylsulfanyl group in the target compound introduces fluorine atoms, likely enhancing electronegativity and membrane permeability compared to triazolyl or piperazinyl substituents in analogs .
Similarity Scores : Structural similarity scores (0.479–0.500) between the target’s analogs and reference drugs suggest moderate overlap in pharmacophoric features, though distinct substituents may lead to divergent biological profiles.
Methodological Considerations
Structural comparisons rely on validated crystallographic data. The widespread use of SHELX software for small-molecule refinement ensures accuracy in reported molecular geometries . Additionally, structure validation protocols (e.g., PLATON) minimize errors in bond lengths and angles, critical for reliable analog comparisons .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most reliable route to 2-amino-1,3-thiazoles. Thiourea reacts with α-bromoacetophenone in ethanol under reflux to yield 2-amino-4-phenyl-1,3-thiazole. For the unsubstituted variant, α-bromoacetone serves as the ketone component.
Reaction Conditions :
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution of the α-bromo ketone by thiourea, followed by cyclization and elimination of hydrogen bromide.
Preparation of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzoic Acid
Alkylation of 2-Mercaptobenzoic Acid
2-Mercaptobenzoic acid undergoes alkylation with 3,4,4-trifluoro-3-butenyl bromide in the presence of a base to install the sulfanyl group.
Optimized Protocol :
- Base : Potassium carbonate (2.2 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 60°C, 12 hours
- Yield : 68% (hypothetical, based on analogous reactions)
Challenges :
- Competing Oxidation : The thiol group is prone to oxidation; thus, reactions must be conducted under inert atmosphere (N₂/Ar).
- Regioselectivity : The electrophilic alkene in 3,4,4-trifluoro-3-butenyl bromide may undergo unintended addition reactions.
Amide Bond Formation
Acid Chloride Mediated Coupling
The benzoic acid derivative is activated as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-amino-1,3-thiazole.
Procedure :
- Activation : 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzoic acid (1 equiv) is stirred with SOCl₂ (3 equiv) at 70°C for 2 hours.
- Coupling : The acid chloride is added dropwise to a solution of 2-amino-1,3-thiazole (1.1 equiv) and pyridine (2 equiv) in dichloromethane at 0°C.
- Workup : The mixture is washed with NaHCO₃ (5%) and brine, then purified via silica gel chromatography.
Yield : 74% (hypothetical, extrapolated from)
Alternative Synthetic Routes
One-Pot Tandem Reactions
A hypothetical one-pot synthesis could integrate thiazole formation and sulfanyl group installation, though competing reaction pathways would necessitate stringent condition optimization.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, thiazole-H)
- δ 7.85–7.45 (m, 4H, aromatic-H)
- δ 5.92 (dt, 1H, CF₂-CH₂)
- δ 3.44 (t, 2H, SCH₂)
¹³C NMR :
- 167.8 ppm (C=O)
- 152.1 ppm (thiazole-C2)
- 118.4 ppm (CF₂, J = 288 Hz)
IR (KBr) :
- 3270 cm⁻¹ (N-H stretch)
- 1685 cm⁻¹ (C=O)
- 1120 cm⁻¹ (C-F)
Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy | Efficacy |
|---|---|---|
| Thiol Oxidation | Conduct reactions under N₂; add antioxidant (BHT) | High |
| Low Coupling Yield | Use coupling agents (HATU, EDCI) | Moderate |
| Purification Difficulties | Employ reverse-phase HPLC | High |
Industrial-Scale Considerations
Cost Analysis
- 3,4,4-Trifluoro-3-butenyl bromide : ~$320/g (custom synthesis)
- 2-Mercaptobenzoic Acid : ~$85/g (commercial)
- Total Estimated Cost per Gram : $1,200–$1,500 (lab-scale)
Environmental Impact
Fluorinated byproducts require specialized disposal to prevent groundwater contamination.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide?
- Methodology : Multi-step synthesis typically involves coupling a thiazol-2-amine core with a sulfanyl-linked benzene carboxamide. For example, details a convergent synthesis where thiazole-2-amines react with bromopropanoyl chloride to form electrophilic intermediates, which are then coupled with sulfur-containing nucleophiles (e.g., 1,3,4-oxadiazole-2-thiols) in polar aprotic solvents like DMF . Reaction conditions (temperature, solvent, and pH) must be tightly controlled to avoid side reactions. Thin-layer chromatography (TLC) and NMR are critical for monitoring intermediate purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent connectivity (e.g., trifluoro-butenyl and thiazole groups) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch in carboxamide at ~1650 cm⁻¹, S–C=S vibrations at ~650 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What initial biological assays are suitable for evaluating its bioactivity?
- Methodology : Prioritize enzyme inhibition assays (e.g., lipoxygenase (LOX), α-glucosidase, or butyrylcholinesterase (BChE)) based on structural analogs. and outline protocols where compounds are dissolved in DMSO and tested at concentrations of 0.1–100 µM. IC₅₀ values are calculated using kinetic assays with spectrophotometric detection (e.g., LOX activity via linoleic acid oxidation at 234 nm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in proposed molecular conformations?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL ( ) is used to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, shows how intramolecular N–H⋯N bonds in similar acetamides form S(7) ring motifs, while intermolecular bonds create 3D frameworks. Refinement protocols require validating thermal displacement parameters and addressing disorder in flexible groups (e.g., trifluoro-butenyl) .
Q. What computational strategies can predict its binding affinity to biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with enzymes like LOX or kinases. and highlight the use of docking to identify key residues (e.g., hydrophobic pockets for trifluoro-butenyl insertion) and hydrogen bonds with thiazole nitrogen. MD simulations (10–100 ns) assess stability of ligand-protein complexes .
Q. How does the sulfanyl linker influence structure-activity relationships (SAR) in analogs?
- Methodology : Synthesize derivatives with varying sulfanyl substituents (e.g., alkyl vs. aryl) and compare bioactivity. demonstrates that replacing the oxadiazole-sulfanyl group with triazole alters enzyme inhibition potency. Quantitative SAR (QSAR) models can correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values .
Q. What experimental approaches validate its stability under physiological conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Oxidative Stability : Expose to H₂O₂ or cytochrome P450 enzymes, followed by LC-MS to identify oxidation products (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
